![molecular formula C17H24N2O2 B11835143 3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one](/img/structure/B11835143.png)
3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-méthyl-2-propan-2-yl-4-[(4-propan-2-yloxyphényl)méthyl]-1H-pyrazol-5-one est un composé organique synthétique appartenant à la classe des pyrazolones. Les pyrazolones sont connues pour leurs diverses activités biologiques et sont souvent utilisées en chimie médicinale pour le développement de nouveaux agents thérapeutiques.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de la 3-méthyl-2-propan-2-yl-4-[(4-propan-2-yloxyphényl)méthyl]-1H-pyrazol-5-one implique généralement les étapes suivantes :
Formation du noyau pyrazolone : Cela peut être réalisé par la réaction de l’hydrazine avec une β-dicétone en conditions acides ou basiques.
Introduction du groupe phényle : Le groupe phényle peut être introduit par une réaction d’alkylation de Friedel-Crafts en utilisant un dérivé phénylique approprié.
Alkylation : La dernière étape implique l’alkylation du noyau pyrazolone avec un halogénure d’alkyle pour introduire les groupes propan-2-yle.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies synthétiques ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de catalyseurs, des températures de réaction contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 3-méthyl-2-propan-2-yl-4-[(4-propan-2-yloxyphényl)méthyl]-1H-pyrazol-5-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : La réduction peut être obtenue en utilisant des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle phényle.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Solvants halogénés et nucléophiles tels que les amines ou les thiols.
Principaux produits formés
Oxydation : Formation des acides carboxyliques ou des cétones correspondants.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de pyrazolones substituées avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
La 3-méthyl-2-propan-2-yl-4-[(4-propan-2-yloxyphényl)méthyl]-1H-pyrazol-5-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés anti-inflammatoires et analgésiques.
Médecine : Enquête sur son utilisation potentielle dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la synthèse de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de la 3-méthyl-2-propan-2-yl-4-[(4-propan-2-yloxyphényl)méthyl]-1H-pyrazol-5-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne les effets biologiques observés. Les voies et les cibles exactes peuvent varier en fonction de l’application et du contexte biologique spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-méthyl-2-propan-2-yl-1H-pyrazol-5-one
- 3-éthyl-2-propan-2-yl-4-[(4-propan-2-yloxyphényl)méthyl]-1H-pyrazol-5-one
- 3-méthyl-2-propan-2-yl-4-[(4-méthoxyphényl)méthyl]-1H-pyrazol-5-one
Unicité
La 3-méthyl-2-propan-2-yl-4-[(4-propan-2-yloxyphényl)méthyl]-1H-pyrazol-5-one est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence du groupe propan-2-yloxyphényle peut améliorer sa lipophilie et potentiellement améliorer sa capacité à interagir avec les membranes biologiques et les cibles.
Propriétés
Formule moléculaire |
C17H24N2O2 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)19-13(5)16(17(20)18-19)10-14-6-8-15(9-7-14)21-12(3)4/h6-9,11-12H,10H2,1-5H3,(H,18,20) |
Clé InChI |
WQHRIHHTLJHNFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NN1C(C)C)CC2=CC=C(C=C2)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


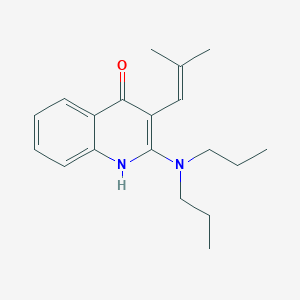



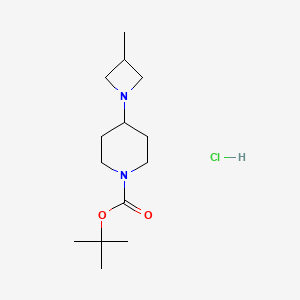
![3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11835105.png)
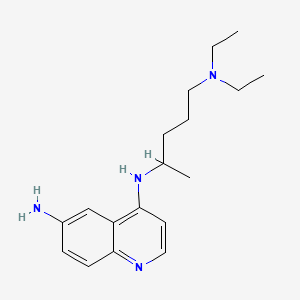
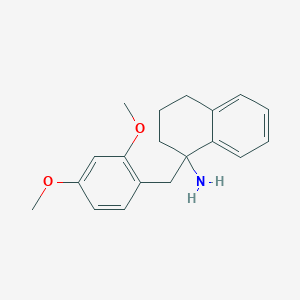
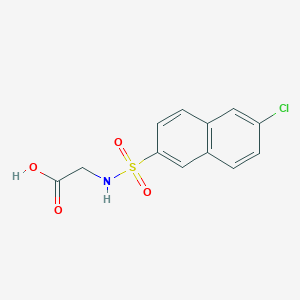
![6-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)tetrazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11835123.png)

![4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11835127.png)


